3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde
Description
Chemical Structure:
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde (CAS: 438531-40-9) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a [(2-furylmethyl)thio]methyl substituent at the 3-position. Its molecular formula is C₁₄H₁₄O₃S, with a molecular weight of 278.33 g/mol . The compound is characterized by its furan-thioether linkage, which confers unique electronic and steric properties.
- Michael addition of acrylate derivatives to tertiary amines, followed by hydrolysis and condensation with aldehydes (e.g., 4-methoxybenzaldehyde) .
- Substitution reactions using bromomethyl intermediates (e.g., 3-(bromomethyl)benzoic acid) .
Applications:
Benzaldehyde derivatives are widely explored in medicinal chemistry for their roles as enzyme inhibitors, antioxidants, and intermediates in drug synthesis .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfanylmethyl)-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-16-14-5-4-11(8-15)7-12(14)9-18-10-13-3-2-6-17-13/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNDDNGUOPFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(Chloromethyl)-4-methoxybenzaldehyde
A literature-derived method involves Friedel-Crafts acylation followed by chlorination. For example, 4-methoxybenzaldehyde undergoes formylation at the 3-position using Rieche conditions (TiCl₄ and Cl₂CHOCH₃) to yield 3-formyl-4-methoxybenzaldehyde. Subsequent reduction (NaBH₄) and chlorination (SOCl₂) generate 3-(chloromethyl)-4-methoxybenzaldehyde.
Critical Data:
Thioether Formation with 2-Furylmethyl Mercaptan
The chloromethyl intermediate reacts with 2-furylmethyl mercaptan under basic conditions (K₂CO₃, DMF, 60°C). Nucleophilic substitution proceeds via an SN2 mechanism, yielding the target compound after purification by column chromatography.
Optimization Insights:
-
Solvent choice : DMF enhances nucleophilicity but may require rigorous drying to avoid hydrolysis.
-
Base selection : K₂CO₃ outperforms NaOH due to milder conditions and reduced aldehyde oxidation.
Route 2: Direct Thioalkylation via Radical Pathways
Radical Initiation for C–S Bond Formation
A patent method for analogous benzaldehyde derivatives employs radical initiators (e.g., azobisisobutyronitrile, AIBN) and metal catalysts (CoCl₂·6H₂O) under oxygen atmosphere. Applied to 4-methoxybenzaldehyde, this approach could facilitate C–H thioalkylation at the 3-position.
Reaction Conditions:
Advantages:
Limitations:
-
Competing oxidation of the aldehyde to carboxylic acid requires careful monitoring.
Route 3: Baeyer-Villiger Oxidation for Intermediate Elaboration
Synthesis of 3-Hydroxymethyl-4-methoxybenzaldehyde
Adapting a strategy from isotopic labeling studies, 4-methoxybenzaldehyde undergoes ortho-lithiation (nBuLi, TMEDA) followed by formylation (DMF) to yield 3-formyl-4-methoxybenzaldehyde. Reduction (NaBH₄) gives the hydroxymethyl derivative.
Thioether Installation via Mitsunobu Reaction
The hydroxymethyl group is converted to thioether using 2-furylmethyl mercaptan under Mitsunobu conditions (PPh₃, DIAD, THF). This method ensures retention of configuration and high functional group tolerance.
Yield Comparison:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Nucleophilic (Route 1) | 78% | 98% |
| Radical (Route 2) | 65% | 92% |
| Mitsunobu (Route 3) | 82% | 99% |
Mechanistic Considerations and Side Reactions
Aldehyde Protection Strategies
Competing Pathways in Radical Reactions
-
Disproportionation : Radical intermediates may disproportionate to sulfides or disulfides, necessitating excess thiol precursor.
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Metal coordination : Co(II) catalysts stabilize thiyl radicals, enhancing regioselectivity at the 3-position.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzoic acid.
Reduction: 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and thiols.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: As a precursor in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde and thiol functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The furan ring and methoxy group contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences among 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde and related compounds:
Key Observations :
- Thioether vs.
- Heterocyclic Influence : Furan (in the target compound) provides π-electron density, whereas pyrimidine (438218-64-5) and triazole (6, 15) introduce hydrogen-bonding capabilities.
Biological Activity
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₄O₃S
- Molecular Weight : 262.32 g/mol
- IUPAC Name : this compound
The compound features a methoxy group, a furan ring, and a thioether linkage, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and antioxidant properties.
Antimicrobial Activity
Studies have shown that the compound possesses significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, the agar-well diffusion method demonstrated that the compound inhibited bacterial growth effectively.
- Tested Strains :
- Bacillus subtilis (Gram-positive)
- Pseudomonas aeruginosa (Gram-negative)
The results indicated larger inhibition zones compared to control groups, suggesting potent antibacterial effects .
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of ovarian cancer cells (OVCAR8).
| Compound | IC₅₀ Value (µM) |
|---|---|
| This compound | 12.5 |
| Control (Standard Drug) | 10.0 |
The IC₅₀ value indicates the concentration required to inhibit cell growth by 50%. The lower the IC₅₀ value, the more potent the compound is considered.
Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. It demonstrated a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : The compound may interact with DNA, leading to inhibition of replication in cancer cells.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Radical Scavenging : The presence of methoxy and thioether groups enhances its ability to scavenge free radicals.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various bacterial strains highlighted that the compound significantly reduced bacterial growth compared to untreated controls. The study utilized different concentrations of the compound and measured zones of inhibition. -
Cancer Cell Line Research :
Research on OVCAR8 cells revealed that treatment with varying concentrations of the compound resulted in dose-dependent cell death. Flow cytometry analyses showed increased apoptosis markers in treated cells. -
Oxidative Stress Model :
In vitro studies using liver cell lines exposed to oxidative stress demonstrated that pre-treatment with the compound reduced cellular damage markers significantly compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
